Cas no 21917-96-4 (2-Amino-5-Fluoropyridine)

2-Amino-5-Fluoropyridine is a fluorinated pyridine derivative with the molecular formula C₅H₅FN₂. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key advantages include the presence of both amino and fluorine functional groups, which enhance reactivity and enable selective modifications in heterocyclic chemistry. The fluorine substituent improves metabolic stability and bioavailability in drug development, while the amino group facilitates further derivatization. With high purity and consistent quality, 2-Amino-5-Fluoropyridine is valued for its role in constructing complex molecular frameworks, making it a useful building block in medicinal chemistry and material science.
2-Amino-5-Fluoropyridine structure
2-Amino-5-Fluoropyridine structure
Product Name:2-Amino-5-Fluoropyridine
CAS No:21917-96-4
MF:C5H5FN2
MW:112.105004072189
MDL:MFCD01861120
CID:4456934
PubChem ID:2737701
Update Time:2025-05-19

2-Amino-5-Fluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-Fluoropyridine
    • 5-Fluoro-2-pyridineamine
    • DB-011839
    • CCG-302493
    • ALBB-006132
    • 21917-96-4
    • 5-fluoropyridin-2-ylamine
    • MFCD01861120
    • DTXSID20944331
    • 5-fluoropyridin-2-amine
    • SY004383
    • FA02882
    • 5-fluoropyridine-2-amine
    • SB10593
    • L2H46AT7ZN
    • (5-Fluoropyridin-2-yl)amine
    • A847702
    • 2-amino-5-fluoro pyridine
    • AKOS005063474
    • 2-PYRIDINAMINE, 5-FLUORO-
    • 627-638-8
    • 5-Fluoropyridin-2-amine;5-Fluoro-2-pyridineamine
    • 5-fluoranylpyridin-2-amine
    • CS-B0957
    • 2-amino-5-fluoropryidine
    • 5-luoropyridin-2-amine
    • 2-Amino-5-fluoropyridine, 97%
    • STK503733
    • AC-3362
    • A1-00453
    • U1Q
    • Z223120142
    • InChI=1/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8
    • BP-21327
    • 5-Fluoro-2-pyridinamine
    • 2-amino-5-fluoro-pyridine
    • BCP26321
    • CHEBI:194590
    • 5-fluoropyridimine
    • SCHEMBL13174783
    • 21717-96-4
    • 5-FLUORO-2-AMINOPYRIDINE
    • 5-Fluoropyridin-2(1H)-imine
    • 5-fluoro-pyridin-2-ylamine
    • SCHEMBL103719
    • EN300-26452
    • PS-9250
    • MDL: MFCD01861120
    • Inchi: 1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
    • InChI Key: YJTXQLYMECWULH-UHFFFAOYSA-N
    • SMILES: C1(N)=NC=C(F)C=C1

Computed Properties

  • Exact Mass: 112.04367633Da
  • Monoisotopic Mass: 112.04367633Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.9Ų

2-Amino-5-Fluoropyridine Pricemore >>

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Additional information on 2-Amino-5-Fluoropyridine

Introduction to 2-Amino-5-Fluoropyridine (CAS No. 21917-96-4)

2-Amino-5-Fluoropyridine, with the chemical formula C₅H₅FN₂, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and biological activities. This compound, identified by its CAS number 21917-96-4, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of small-molecule inhibitors and therapeutic agents.

The unique combination of a fluorine atom and an amino group in the pyridine ring imparts distinct electronic and steric characteristics to 2-Amino-5-Fluoropyridine, making it an attractive scaffold for medicinal chemists. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, while the amino group provides a site for further functionalization, enabling the construction of more complex molecular architectures.

In recent years, 2-Amino-5-Fluoropyridine has been extensively studied for its potential applications in drug discovery. One of the most notable areas of research involves its use as a precursor in the development of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The fluorinated pyridine core is particularly valuable in this context, as it can modulate binding affinity and selectivity towards target enzymes.

Moreover, 2-Amino-5-Fluoropyridine has shown promise in the synthesis of antiviral and antibacterial agents. Its structural motif is found in several approved drugs, where it contributes to enhanced binding interactions with viral proteases or bacterial enzymes. The fluorine atom's ability to engage in hydrogen bonding and π-stacking interactions further aids in optimizing drug-like properties such as solubility and bioavailability.

Recent advancements in computational chemistry have also highlighted 2-Amino-5-Fluoropyridine as a key building block for designing novel therapeutic entities. Machine learning models have been employed to predict its interaction with biological targets, facilitating rapid screening and optimization of lead compounds. These computational approaches have accelerated the drug discovery pipeline, making 2-Amino-5-Fluoropyridine an indispensable tool for modern medicinal chemistry.

The synthesis of 2-Amino-5-Fluoropyridine typically involves multi-step organic transformations, starting from readily available pyridine derivatives. Fluorination techniques such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are commonly employed to introduce the fluorine atom at the desired position. The subsequent introduction of the amino group is often achieved through reductive amination or direct amination protocols, ensuring high yield and purity.

In industrial settings, 2-Amino-5-Fluoropyridine is produced under controlled conditions to meet pharmaceutical-grade standards. Quality control measures include rigorous analytical testing to confirm chemical identity, purity, and absence of impurities. These standards are essential to ensure safety and efficacy in subsequent applications, particularly when used in human clinical trials.

The pharmacological profile of 2-Amino-5-Fluoropyridine continues to be explored through preclinical studies. Researchers have investigated its effects on various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. Preliminary findings suggest that derivatives of this compound exhibit inhibitory activity against multiple targets, making them candidates for further development into therapeutic drugs.

One area of particular interest is the use of 2-Amino-5-Fluoropyridine in designing next-generation antitumor agents. By leveraging its structural flexibility, chemists have synthesized libraries of analogs that show enhanced potency against cancer cell lines compared to existing treatments. These efforts are supported by collaborations between academic institutions and pharmaceutical companies, aiming to translate laboratory discoveries into clinical applications.

Another emerging application lies in the field of neurology. Studies indicate that fluorinated pyridines can modulate neurotransmitter receptors and ion channels, offering potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The versatility of 2-Amino-5-Fluoropyridine makes it a valuable candidate for developing novel neuroactive compounds.

The role of CAS No 21917-96-4 in ensuring compound identity cannot be overstated. This unique numerical identifier distinguishes 2-Amino-5-Fluoropyridine from other chemical entities and facilitates accurate documentation in scientific literature and regulatory submissions. As research progresses, this compound will continue to be referenced by its CAS number, underscoring its significance in chemical biology and drug development.

In conclusion, 2-Amino-5-fluoropyridine (CAS No 21917 -96 -4) represents a cornerstone molecule in modern pharmaceutical research. Its unique structural features enable diverse applications across multiple therapeutic areas, from oncology to neurology. With ongoing advancements in synthetic methodologies and computational tools, 2-amino -5-fl uro-py rid ine will remain at forefrontof drug discovery efforts , driving innovationand improving patient outcomes . p >

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